2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,6-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid. This intermediate is then converted to its hydrazide derivative through reaction with hydrazine hydrate. The final step involves the condensation of the hydrazide with 2-hydroxy-3,5-diiodobenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The hydrazide moiety can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide moiety can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the phenoxy and iodophenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dimethylphenoxy)acetohydrazide: Lacks the diiodophenyl moiety, resulting in different reactivity and applications.
N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide:
Uniqueness
2-(2,6-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is unique due to the combination of its functional groups, which confer a distinct set of chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of specificity and versatility.
Properties
Molecular Formula |
C17H16I2N2O3 |
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Molecular Weight |
550.13 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16I2N2O3/c1-10-4-3-5-11(2)17(10)24-9-15(22)21-20-8-12-6-13(18)7-14(19)16(12)23/h3-8,23H,9H2,1-2H3,(H,21,22)/b20-8+ |
InChI Key |
HTDUSRKAOKPDOV-DNTJNYDQSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C(=CC(=C2)I)I)O |
Origin of Product |
United States |
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